molecular formula C20H16O10P2 B1201871 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- CAS No. 2090-82-6

1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-

Cat. No. B1201871
CAS RN: 2090-82-6
M. Wt: 478.3 g/mol
InChI Key: WMDDNKROYKCDJC-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- is a compound that has been explored for various chemical properties and applications. It falls within the category of cyclic bisphosphonates and is known for its specific structural characteristics.

Synthesis Analysis

The synthesis of 3,3-bis(diethylphosphono)-1(3H)-isobenzofuranone involves the reaction of o-phthaloyl chloride with sodium diethylphosphite, leading to the formation of this cyclic bisphosphonate (Zemlianoy et al., 2011). Hydrolysis with aqueous potash and hydrochloric acid yields different products, indicating the compound’s reactivity under varied conditions.

Molecular Structure Analysis

The molecular structures of compounds related to 1(3H)-Isobenzofuranone have been extensively analyzed using techniques such as IR, 1Н, 13С, 31Р NMR spectroscopies, and mass spectra. In some cases, single-crystal X-ray analysis is also employed to confirm the structure (Zemlianoy et al., 2011).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, demonstrating its versatility in chemical synthesis. For instance, its reaction with benzylamine in the presence of triethylamine replaces endocyclic oxygen with a PhCH2N group, forming a bisphosphonate-phthalimide (Zemlianoy et al., 2011).

Physical Properties Analysis

While specific studies on the physical properties of 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- are limited, related compounds exhibit characteristics such as photoluminescence and crystal structure variations that are likely to be relevant (Loewe & Weder, 2002).

Scientific Research Applications

Environmental Impact and Treatment

Occurrence and Fate in Aquatic Environments Parabens, structurally related to "1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-," are widely used as preservatives in consumer products. They have been identified as emerging contaminants in aquatic environments, showing persistence despite wastewater treatments. Their presence at low levels in effluents and surface waters reflects continuous environmental introduction, raising concerns about their ecological and health impacts due to their endocrine-disrupting potential. Advanced analytical methodologies have revealed their ubiquitous presence, demanding further studies on their fate and behavior in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).

Material Science Applications

Plastic Scintillators Research into plastic scintillators based on polymethyl methacrylate (PMMA) has explored the use of various luminescent dyes to enhance their scintillation properties. These scintillators are crucial for detecting and measuring radiation. Innovations in the scintillator composition aim to maintain or improve efficiency, optical transparency, and stability against thermal, light, and radiation damage. This research contributes to the development of more effective materials for radiation detection and measurement (Salimgareeva & Kolesov, 2005).

Chemistry and Synthesis

Synthetic Methodologies The development of synthetic methodologies for compounds containing phosphonic acid groups, akin to "1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-," is significant due to their structural similarity to the phosphate moiety. These compounds find applications in various domains, including drug development, bone targeting, material functionalization, and as ligands in coordination chemistry. Efficient synthesis techniques enhancing the accessibility of these compounds support advancements in medicinal chemistry, materials science, and analytical chemistry (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Safety And Hazards

The safety and hazards associated with “1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-” are not clearly defined in the available resources .

Future Directions

The future directions for the study and application of “1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-” are not clearly defined in the available resources .

properties

IUPAC Name

[4-[3-oxo-1-(4-phosphonooxyphenyl)-2-benzofuran-1-yl]phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O10P2/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27/h1-12H,(H2,22,23,24)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDDNKROYKCDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2090-82-6 (Parent), 2090-82-6 (tetra-hydrochloride salt), 69815-55-0 (tetra-potassium salt)
Record name Phenolphthalein diphosphate
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DSSTOX Substance ID

DTXSID6062171
Record name 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-
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Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenolphthalein diphosphate

CAS RN

2090-82-6
Record name Phenolphthalein diphosphate
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Record name Phenolphthalein diphosphate
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Record name 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-
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Record name 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-
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Record name PHENOLPHTHALEIN PHOSPHATE
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